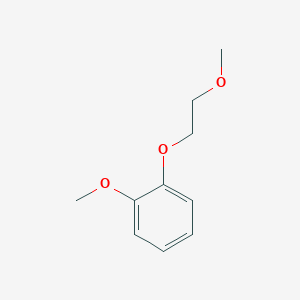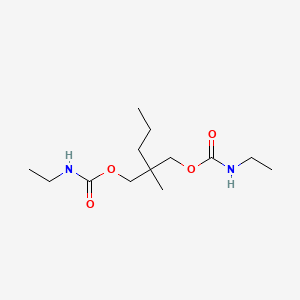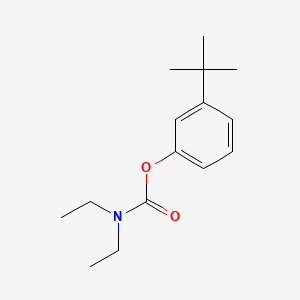
Carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester is a chemical compound with a complex structure. It is part of the carbamate family, which includes various esters of carbamic acids. These compounds are known for their diverse applications in different fields, including agriculture, pharmaceuticals, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester typically involves the reaction of diethylamine with 3-(1,1-dimethylethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohols.
科学的研究の応用
Carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
作用機序
The mechanism of action of carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This mechanism is particularly relevant in its use as a pesticide, where it targets enzymes essential for the survival of pests.
類似化合物との比較
Similar Compounds
- Carbamic acid, phenyl-, 1-methylethyl ester
- Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester
Comparison
Compared to similar compounds, carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester is unique due to its specific structural features, such as the presence of the 3-(1,1-dimethylethyl)phenyl group. This structural uniqueness can influence its reactivity and the types of interactions it can have with biological targets, making it a valuable compound in various applications.
特性
CAS番号 |
28526-92-3 |
|---|---|
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC名 |
(3-tert-butylphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C15H23NO2/c1-6-16(7-2)14(17)18-13-10-8-9-12(11-13)15(3,4)5/h8-11H,6-7H2,1-5H3 |
InChIキー |
QCGYBLHTAZWHQO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)OC1=CC=CC(=C1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)

![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)
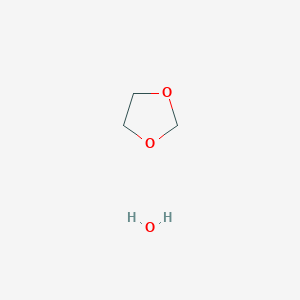

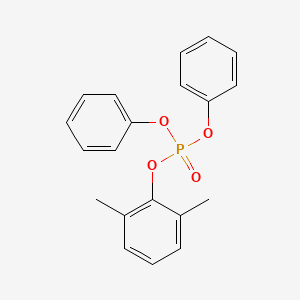


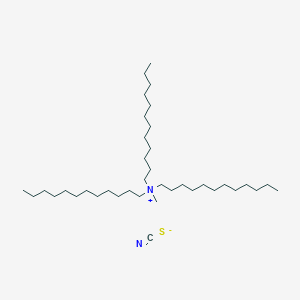
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)


